![molecular formula C10H10N2O3S B1517821 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide CAS No. 1099660-84-0](/img/structure/B1517821.png)
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide
Vue d'ensemble
Description
“4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide” is a promising drug candidate, also known as “oxazopt”. It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . It has potential applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Synthesis Analysis
The synthesis of “4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide” involves a diazotization reaction . The first stage involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid, leading to the formation of 2-methyl-5-phenyloxazole. This then undergoes sulfochlorination in a mixture of thionyl chloride and chlorosulfonic acid. The resulting 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride is treated with an aqueous ammonia solution. The target product is purified by recrystallization from ethanol .Molecular Structure Analysis
The molecular weight of “4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide” is 238.26 . The crystal structure of this compound has been studied, and it has been found to be a part of the crystal structure of human carbonic anhydrase II .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide” include acylation, cyclodehydration, and sulfochlorination . The reaction involves multiple stages and results in a total yield of 27% .Applications De Recherche Scientifique
Antiglaucomatous Drug Candidate
This compound has been developed as an antiglaucomatous drug candidate, named "oxazopt" . It exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II .
Antibacterial Activity
The compound has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
Antimonooxidase Activity
It has been found to have an antimonooxidase effect in vitro . This could potentially be used in the development of new drugs.
Ophthalmology
The inhibition of human carbonic anhydrases (hCAs) by this compound has applications in ophthalmology . hCAs are enzymes involved in many important physiological and pathological processes .
Treatment of Epilepsy
The compound’s ability to inhibit hCAs also has potential applications in the treatment of epilepsy .
Oncology
The compound’s inhibition of hCAs could also be used in oncology . This is because hCAs play a role in many important physiological and pathological processes .
Development of Modern Anti-Infective Drugs
The compound’s inhibition of hCAs could be used in the development of modern anti-infective drugs . This is due to the wide range of pharmacological applications of hCA inhibition .
Synthesis of New Chemical Entities
Oxazole, the core structure of this compound, is an important heterocyclic nucleus having a wide spectrum of biological activities . This has led researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities .
Propriétés
IUPAC Name |
4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJABEHUCJHRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.